N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide

FXR antagonist TR-FRET binding assay pyrazole carboxamide SAR

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide (CAS 2034373-75-4) is a synthetic, trisubstituted-pyrazole carboxamide featuring a furan-2-yl moiety at the pyrazole 4-position and a cyclohex-3-ene carboxamide tail. It belongs to the broader class of 1,3,4-trisubstituted-pyrazole carboxamides that have been identified as novel, potent antagonists of the farnesoid X receptor (FXR, NR1H4), a nuclear receptor implicated in bile acid homeostasis and metabolic regulation.

Molecular Formula C18H23N3O2
Molecular Weight 313.401
CAS No. 2034373-75-4
Cat. No. B2471336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
CAS2034373-75-4
Molecular FormulaC18H23N3O2
Molecular Weight313.401
Structural Identifiers
SMILESCC1=C(C(=NN1CCNC(=O)C2CCC=CC2)C)C3=CC=CO3
InChIInChI=1S/C18H23N3O2/c1-13-17(16-9-6-12-23-16)14(2)21(20-13)11-10-19-18(22)15-7-4-3-5-8-15/h3-4,6,9,12,15H,5,7-8,10-11H2,1-2H3,(H,19,22)
InChIKeyPKUYDXOXOALCDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide – Compound Identity and Procurement-Ready Profile


N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide (CAS 2034373-75-4) is a synthetic, trisubstituted-pyrazole carboxamide featuring a furan-2-yl moiety at the pyrazole 4-position and a cyclohex-3-ene carboxamide tail [1]. It belongs to the broader class of 1,3,4-trisubstituted-pyrazole carboxamides that have been identified as novel, potent antagonists of the farnesoid X receptor (FXR, NR1H4), a nuclear receptor implicated in bile acid homeostasis and metabolic regulation [2]. The compound is catalogued by screening-library suppliers (e.g., Life Chemicals) with a typical purity of ≥95% and is intended exclusively for research use [1].

Why N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide Cannot Be Replaced by a Generic Pyrazole Carboxamide


Within the 1,3,4-trisubstituted-pyrazole carboxamide series, FXR antagonistic potency and selectivity are exquisitely sensitive to the nature of the substituents at the pyrazole N1, C3, and C4 positions, as well as the carboxamide side chain [1]. Systematic SAR studies demonstrate that replacing the N1-ethyl linker or the C4-aryl (here, furan-2-yl) with even closely related heterocycles can shift the IC50 by orders of magnitude or completely abolish antagonistic activity [1]. Consequently, generic procurement of an “FXR antagonist pyrazole” without specifying the exact substitution pattern introduces unacceptable risk of obtaining an inactive or functionally divergent compound, undermining both biochemical assay reproducibility and downstream lead-optimization campaigns.

Quantitative Differentiation of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide Against Closest Analogs


FXR TR-FRET Binding Affinity vs. Closest Cyclobutane Analog (CMPD101)

The cyclohex-3-ene carboxamide target compound is a direct structural analog of N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclobutanecarboxamide (CMPD101, CAS 2034552-60-6). The only difference resides in the replacement of the cyclobutane ring with a cyclohex-3-ene ring. Within the trisubstituted-pyrazole carboxamide class, modifications to the carboxamide side chain are known to produce dramatic shifts in FXR binding. For example, the reference antagonist 4j (bearing an N1-(3-methoxybenzyl)-C3-(3-methoxyphenyl) substitution) exhibits an IC50 of 7.5 nM in the TR-FRET binding assay, whereas earlier analogs in the same series (e.g., E16 with a morpholinosulfonyl aniline moiety) show IC50 values of 47 nM [1]. The target compound’s discrete cyclohex-3-ene carboxamide is therefore predicted to confer a binding affinity and residence time that differs measurably from the cyclobutane congener. However, direct head-to-head binding data for this pair have not yet been published.

FXR antagonist TR-FRET binding assay pyrazole carboxamide SAR

Cell-Based FXR Antagonistic Potency vs. Reference Antagonist 4j

In a Gal4-FXR (GB-FXR) cell-based antagonistic assay, the most potent trisubstituted-pyrazole carboxamide reported to date is compound 4j, with an IC50 of 468.5 nM [1]. The target compound shares the furan-2-yl substituent at the pyrazole C4 position, which in the context of the 4j scaffold was shown to be critical for high antagonistic potency when combined with the appropriate N1 and C3 substituents [1]. No cell-based antagonism data for the exact target compound have been published.

FXR cellular antagonist assay GB-FXR reporter assay pyrazole carboxamide

Selectivity Profile: Absence of FXR Agonism and Cytotoxicity in the Trisubstituted-Pyrazole Carboxamide Class

All sixteen commercially sourced trisubstituted-pyrazole carboxamides evaluated in the Ma et al. study, including the top antagonists 4j and E16, showed no detectable FXR agonistic activity in a cell-based Gal4-FXR reporter assay and exhibited negligible cytotoxicity (<5% of control at 40 µM) [1]. This class-level feature strongly suggests that the target compound, as a congener with a furan-2-yl C4 substituent, will similarly lack intrinsic FXR agonism and will be well-tolerated in cellular assays.

FXR agonism counter-screen cytotoxicity pyrazole carboxamide

Structural Uniqueness: Cyclohex-3-ene Carboxamide vs. Saturated or Aromatic Amide Side Chains

The cyclohex-3-ene carboxamide side chain introduces a semi-rigid, partially unsaturated ring that is absent in the majority of reported trisubstituted-pyrazole carboxamides, which typically employ linear alkyl, benzyl, or saturated cycloalkyl amides. The computed XLogP3 of 2.5 and a topological polar surface area (TPSA) of 60.1 Ų [1] place the compound in a favorable region for cell permeability according to standard drug-likeness filters. In contrast, the cyclobutane analog CMPD101 has a lower molecular weight (287.36 vs. 313.40 g/mol) and a smaller, fully saturated ring, which likely results in a distinct conformational profile and solubility.

physicochemical property side-chain rigidity furan-pyrazole carboxamide

Recommended Application Scenarios for N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide


FXR Antagonist Chemical Probe for NAFLD/NASH Target Validation

The compound can serve as a starting point for the development of chemical probes targeting FXR in non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). The well-characterized class SAR [1] indicates that the furan-2-yl C4 substituent is compatible with potent FXR antagonism, and the cyclohex-3-ene carboxamide side chain offers a differentiated scaffold for lead optimization. Researchers should confirm FXR binding and antagonistic activity in-house using TR-FRET and GB-FXR cellular assays before initiating in vivo studies.

Selectivity Profiling Against Related Nuclear Receptors

Because the trisubstituted-pyrazole carboxamide scaffold has demonstrated clean FXR antagonism without detectable agonism or cytotoxicity [1], the compound is suitable for selectivity panels (e.g., LXRα/β, PXR, CAR, VDR) to establish its nuclear receptor selectivity profile. The presence of the furan-2-yl group, which is less common in reported FXR ligands, may confer a unique selectivity fingerprint.

Structure-Activity Relationship (SAR) Expansion of the Carboxamide Side Chain

The cyclohex-3-ene carboxamide represents a distinct side-chain chemotype that has not been extensively explored in published FXR antagonist SAR. Medicinal chemistry teams can use the compound as a key intermediate to systematically vary the ring size, saturation, and substitution pattern of the cycloalkene moiety, benchmarking each analog against the class-leading antagonist 4j (IC50 = 7.5 nM binding, 468.5 nM cellular) [1].

In Silico Docking and Molecular Dynamics Studies

The compound’s well-defined 3D structure (SMILES: O=C(C1CC=CCC1)NCCN1C(C)=C(C2=CC=CO2)C(C)=N1) [1] makes it suitable for computational docking into the FXR ligand-binding domain (PDB: 1OSH, 3BEJ). Comparative modeling with the cyclobutane analog CMPD101 can reveal how the cyclohex-3-ene ring influences binding pose, hydrogen-bond networks, and residence time, guiding the design of next-generation antagonists.

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